Diphenyl alpha-Chlorobenzylphosphonate

Descripción

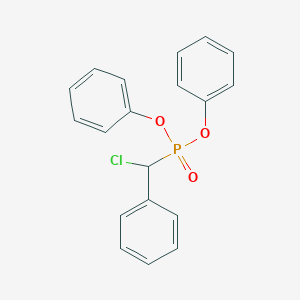

Diphenyl alpha-Chlorobenzylphosphonate (CAS: 58263-67-5) is an organophosphorus compound characterized by a benzylphosphonate core substituted with a chlorine atom at the alpha position and two phenyl ester groups. Its molecular formula is C₁₉H₁₅ClO₃P, and it is structurally related to other phosphonate esters used in organic synthesis and materials science.

Propiedades

IUPAC Name |

[chloro(diphenoxyphosphoryl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClO3P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRZPFCYQMGZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298871 | |

| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58263-67-5 | |

| Record name | NSC126664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme:

$$

\text{(C}6\text{H}5\text{O)}2\text{P(O)H} + \text{ClCH}2\text{C}6\text{H}5 \xrightarrow{\text{Base/Catalyst}} \text{(C}6\text{H}5\text{O)}2\text{P(O)CHClC}6\text{H}_5

$$

Key Parameters:

- Reagents : Diphenylphosphite and chlorobenzyl halide.

- Catalysts : Triethylamine or other bases.

- Solvent : Typically, toluene or acetone.

- Temperature : Reaction is carried out at elevated temperatures (e.g., 80–120°C).

Catalyst-Assisted Reactions

Catalysts play a crucial role in enhancing the reaction efficiency and yield. Common catalysts include:

- Triethylamine : Facilitates nucleophilic substitution reactions.

- Metal Catalysts : Copper or titanium-based catalysts are occasionally used for specific modifications.

Example:

In one method, triethylamine is used to catalyze the reaction between diphenylphosphite and chlorobenzyl chloride, yielding this compound in high purity after crystallization.

Green Chemistry Approaches

Environmentally friendly methods have been explored to minimize solvent use and reduce waste. These include:

- Microwave-Assisted Synthesis : This method accelerates the reaction by applying microwave irradiation, reducing reaction time significantly.

- Solvent-Free Conditions : Reactants are mixed directly without solvents, often under mechanical grinding or thermal activation.

Advantages:

- Reduced environmental impact.

- Simplified work-up procedures, such as direct crystallization from the reaction mixture.

Alternative Synthetic Routes

Several alternative approaches are documented for related phosphonate compounds, which can be adapted for this compound:

- Oxidation of Hydroxyphosphonates : α-Hydroxyphosphonates can be oxidized to form α-chlorophosphonates using chlorinating agents like thionyl chloride or phosphorus trichloride.

- Reaction with Organometallic Reagents : Grignard reagents or other organometallic compounds can react with phosphorus-based precursors to introduce the chlorobenzyl group.

Purification Techniques

Post-synthesis, purification is critical to isolate the desired product:

- Crystallization : The product is typically purified by recrystallization from solvents like ethanol or acetone.

- Chromatography : Reversed-phase HPLC can be used for high-purity isolation.

Data Summary Table

| Method | Reagents | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Substitution | Diphenylphosphite + Chlorobenzyl halide | Triethylamine, Toluene | High | Commonly used; efficient and scalable |

| Microwave-Assisted | Same as above | None or mild base | Moderate | Fast reaction; eco-friendly |

| Solvent-Free Grinding | Same as above | Mechanical activation | Moderate | Green chemistry approach |

| Oxidation of Hydroxyphosphonates | α-Hydroxyphosphonate + SOCl₂ | None | Variable | Requires careful control of conditions |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the α-Position

The α-chlorine atom in diphenyl alpha-chlorobenzylphosphonate is highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent phosphonate group. Key reactions include:

-

Reaction with Amines :

Primary or secondary amines displace the chlorine atom, forming α-aminophosphonates. For example, treatment with aniline under basic conditions yields diphenyl alpha-anilinobenzylphosphonate . This reaction proceeds via an S2 mechanism, facilitated by the polarizable P=O group. -

Azide Substitution :

Sodium azide (NaN) replaces the chlorine atom to generate α-azidobenzylphosphonates, intermediates for Staudinger or click chemistry . -

Halogen Exchange :

The chlorine can be substituted with other halogens (e.g., Br, I) using halide salts under phase-transfer conditions .

Phosphonate Group Reactivity

The diphenyl phosphonate moiety participates in cross-coupling and transesterification reactions:

-

Catalytic Cross-Coupling :

Palladium-catalyzed coupling with aryl halides (e.g., bromobenzene) replaces the chlorine atom with aryl groups, forming diaryl benzylphosphonates . Microwave irradiation enhances reaction efficiency . -

Transesterification :

Alcoholysis with aliphatic alcohols (e.g., methanol) replaces phenyl groups with alkyl esters under acidic or basic conditions . For example:

Base-Induced Elimination and Rearrangement

Strong bases (e.g., NaH, KOH/18-crown-6) promote elimination or rearrangement pathways:

-

Elimination to Alkenes :

Dehydrohalogenation forms α,β-unsaturated phosphonates. For instance, treatment with NaH in THF eliminates HCl, yielding diphenyl cinnamylphosphonate : -

Phosphonate-Phosphate Rearrangement :

Under strongly basic conditions, the phosphonate rearranges to a phosphate via a -shift mechanism .

Radical Reactions

The α-chloro bond undergoes homolytic cleavage under radical initiators (e.g., AIBN):

- Radical Addition :

Reaction with alkenes (e.g., styrene) in the presence of tributyltin hydride forms alkylphosphonates .

Condensation Reactions

Condensation with carbonyl compounds or phosphites is observed:

- With Dialkyl Phosphites :

In the presence of a base, this compound reacts with dialkyl phosphites to form bis-phosphonates :

Hydrolysis

The phosphonate ester hydrolyzes under acidic or alkaline conditions:

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Diphenyl alpha-Chlorobenzylphosphonate serves as a versatile reagent in organic synthesis. It is primarily used for the preparation of phosphonates and phosphonic acids, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Key Synthesis Pathways:

- Phosphonylation Reactions: The compound can act as a phosphonylating agent, facilitating the introduction of phosphonate groups into organic molecules. This is particularly useful in the synthesis of α-hydroxyphosphonates, which have applications as enzyme inhibitors and herbicides .

- Formation of Phosphonate Esters: The reaction with alcohols leads to the formation of phosphonate esters, which are valuable in the development of various bioactive compounds .

Table 1: Synthesis Methods Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Phosphonylation | Base-catalyzed, solvent-free | α-Hydroxyphosphonates |

| Reaction with Alcohols | Mild heating | Phosphonate esters |

| Condensation with Aldehydes | Acidic conditions | α-Alkyl-α-hydroxyphosphonates |

Therapeutic Applications

The therapeutic potential of this compound has been explored in several studies. Its derivatives exhibit a range of biological activities, including antimicrobial and antifungal properties.

Case Studies:

- Antimicrobial Activity: Research has indicated that certain derivatives of this compound show significant antibacterial activity against various pathogens. For instance, studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition: Compounds derived from this compound have been identified as effective inhibitors of specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial .

Environmental Applications

In addition to its synthetic and therapeutic uses, this compound has implications in environmental science.

Environmental Monitoring:

- Pesticide Analysis: The compound is utilized in analytical chemistry for detecting pesticide residues in agricultural products. Its ability to form stable complexes with certain analytes makes it suitable for chromatographic methods .

Table 2: Environmental Applications

| Application Area | Methodology | Impact |

|---|---|---|

| Pesticide Residue Detection | Chromatography | Ensures food safety |

| Soil Remediation | Phosphonate-based treatments | Enhances degradation of pollutants |

Mecanismo De Acción

The mechanism of action of Diphenyl alpha-Chlorobenzylphosphonate involves its interaction with molecular targets such as enzymes and proteins . The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target . The phosphonate group in the compound can mimic the transition state of enzyme-catalyzed reactions, thereby modulating enzyme activity . The pathways involved include phosphorylation and dephosphorylation processes, which are critical for cellular signaling and metabolism .

Comparación Con Compuestos Similares

Substituent Variations: Bromo vs. Chloro Derivatives

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate (CAS: 189099-56-7) shares a nearly identical structure with the alpha-chloro derivative but includes a bromine atom at the para position of the benzyl ring. Key differences include:

| Property | Diphenyl alpha-Chlorobenzylphosphonate | Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate |

|---|---|---|

| CAS Number | 58263-67-5 | 189099-56-7 |

| Molecular Formula | C₁₉H₁₅ClO₃P | C₁₉H₁₅BrClO₃P |

| Molecular Weight | 357.75 g/mol | 436.66 g/mol |

| Key Applications | HWE olefination (theoretical) | Unspecified, likely similar synthetic uses |

Phosphonate Esters with Different Ester Groups

Diphenyl Chlorophosphate (CAS: 2524-64-3) replaces the benzylphosphonate group with a chlorophosphate moiety. Unlike this compound, it is widely used as a phosphorylating agent in peptide synthesis and polymer chemistry. Its structure (C₁₂H₁₀ClO₃P) lacks the benzyl group, resulting in distinct solubility and reactivity profiles .

Dibenzyl Phosphite (CAS: 17176-77-1) features benzyl ester groups instead of phenyl, with the formula C₁₄H₁₅O₃P . This compound is employed as a stabilizer in plastics and a precursor for flame retardants. The benzyl groups enhance lipophilicity, making it more soluble in organic solvents compared to phenyl-substituted analogs .

Host-Guest Interaction Behavior

Phosphine derivatives such as Diphenyl(4-adamantylphenyl)phosphine (AdTPP) exhibit strong host-guest interactions, with association constants (Kf) near 10² in supercritical CO₂ (scCO₂). However, these values are lower than those observed for analogous phosphines in aqueous systems due to the absence of hydrophobic effects in scCO₂ .

Key Research Findings and Challenges

- Synthetic Limitations : The inability to isolate HWE products with this compound highlights the need for modified reaction conditions, such as alternative bases or temperatures .

- Solvent Effects : Phosphonate interactions in scCO₂ are weaker than in water, implying that solvent choice critically impacts applications like catalysis or supramolecular chemistry .

- Substituent Impact : Bromine or adamantyl groups in analogs enhance steric bulk or polarity, which can be leveraged to tune reactivity or binding affinity .

Actividad Biológica

Diphenyl alpha-chlorobenzylphosphonate (DCBP) is a phosphonate compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C19H18ClO3P

- Molecular Weight : 349.77 g/mol

- CAS Number : 189099-56-7

DCBP functions primarily as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes, thereby obstructing their catalytic activity. This inhibition can lead to significant biochemical effects, which may be beneficial in therapeutic contexts.

Enzyme Inhibition

- Target Enzymes : DCBP has been shown to inhibit various phosphatases and hydrolases, which are crucial in cellular signaling and metabolic pathways.

- Binding Affinity : The compound exhibits a high binding affinity for its targets, which enhances its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that DCBP exhibits notable antibacterial and antifungal activities. It has been tested against several pathogenic strains, demonstrating effectiveness in inhibiting growth.

- Case Study : In a study involving Staphylococcus aureus and Candida albicans, DCBP showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against C. albicans, indicating promising antimicrobial properties .

Antitumor Activity

DCBP has also been investigated for its potential antitumor effects. Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Research Findings : A study published in the Journal of Medicinal Chemistry reported that DCBP could inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Applications in Research

DCBP is utilized as a reagent in organic synthesis, particularly for the formation of carbon-phosphorus bonds. Its role as a biochemical probe is significant for studying enzyme mechanisms and pathways.

Synthetic Applications

- Reagent for Organic Synthesis : DCBP is employed in various synthetic routes to create complex phosphonate derivatives.

- Biochemical Assays : It serves as a tool for probing enzyme activity and interactions within biochemical assays .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound (DCBP) | Antimicrobial, Antitumor | High enzyme inhibition potential |

| Diphenyl alpha-Fluorobenzylphosphonate | Antiviral | Lower toxicity compared to DCBP |

| Diphenyl alpha-Methylbenzylphosphonate | Moderate Antimicrobial | Less potent than DCBP |

Safety and Toxicology

While the biological activities of DCBP are promising, safety assessments are crucial. Toxicological studies indicate that DCBP exhibits low acute toxicity; however, long-term exposure effects require further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diphenyl alpha-Chlorobenzylphosphonate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, where a benzyl chloride derivative reacts with diphenyl phosphite. Key variables include temperature (60–80°C), solvent choice (e.g., anhydrous THF), and catalysts like triethylamine. Optimization requires monitoring reaction progress via TLC or HPLC. For reproducibility, inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of intermediates. Evidence from analogous phosphorylations suggests dibenzylphosphoryl chloride derivatives can serve as precursors, with yields improved by slow reagent addition .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ³¹P) to confirm structural integrity, particularly the phosphorus environment and chloro-benzyl substituents. GC/HPLC (≥99% purity threshold) is essential for quantifying organic impurities. Mass spectrometry (ESI-TOF) can validate molecular ion peaks. Cross-referencing with CAS-registered spectral data (e.g., CAS 58263-67-5) ensures consistency .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store under inert gas at –20°C to prevent hydrolysis. Conduct accelerated aging studies by exposing samples to humidity (40–60% RH) and elevated temperatures (40°C) for 1–4 weeks. Monitor degradation via HPLC for byproducts like phosphonic acids. Evidence from sulfone analogs indicates hydrolytic instability in aqueous media, necessitating anhydrous handling .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic environments be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or nucleophile strength. Design systematic studies varying solvents (polar aprotic vs. non-polar) and nucleophiles (e.g., primary vs. tertiary amines). Use kinetic profiling (UV-Vis or in-situ IR) to track reaction rates. Computational modeling (DFT) of transition states can clarify steric/electronic effects of the α-chloro substituent .

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Target phosphatases or kinases due to the compound’s phosphonate moiety. Use in vitro assays with purified enzymes (e.g., alkaline phosphatase) and measure IC₅₀ values via fluorometric or colorimetric substrates. Compare with aminophosphonic acid derivatives, noting differences in binding affinity from steric bulk introduced by diphenyl groups. Toxicity screening in cell cultures (e.g., HEK293) should precede in vivo studies .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Explore catalytic methods (e.g., enzyme-mediated phosphorylation) to reduce waste. Life-cycle analysis (LCA) of solvent recovery and atom economy can guide process optimization. Reference green chemistry metrics (E-factor, PMI) from analogous phosphonate syntheses .

Q. What computational approaches are suitable for predicting the degradation pathways of this compound in environmental matrices?

- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis mechanisms, focusing on P–O bond cleavage. Simulate aqueous and soil environments using molecular dynamics (MD) to assess persistence. Validate predictions with LC-MS/MS analysis of degradation products in lab-scale bioreactors .

Q. How does the steric bulk of the diphenyl group influence the compound’s catalytic applications in asymmetric synthesis?

- Methodological Answer : Compare catalytic efficiency with less bulky analogs (e.g., diethyl phosphonates) in model reactions like Michael additions. Use X-ray crystallography or NOESY NMR to study ligand-substrate interactions. Steric parameters (e.g., Tolman cone angles) can quantify spatial effects on enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.